![molecular formula C18H29N5O2 B2756012 7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-60-5](/img/structure/B2756012.png)
7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.463. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to xanthine derivatives and has been studied for various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C21H27N5O2
- Molecular Weight : 399.47 g/mol
- CAS Number : 851937-90-1
Anti-Cancer Activity
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells. A study demonstrated that a related compound accelerated apoptosis in MCF cell lines and suppressed tumor growth in vivo .
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
7-butyl... | MCF | 25.72 ± 3.95 | Induces apoptosis |
Related Compound | U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research on similar purine derivatives has indicated:
- Acetylcholinesterase Inhibition : Certain derivatives have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neuroprotection .
Compound | AChE IC50 (µM) |
---|---|
7-butyl... | 0.089 |
Other Derivative | 0.120 |
Anti-inflammatory Activity
In addition to anti-cancer properties, this compound may possess anti-inflammatory effects:
- Cyclooxygenase Inhibition : Related compounds have demonstrated COX inhibition, which is vital in managing inflammation .
Case Study 1: Anti-Cancer Efficacy
A study conducted on mice bearing tumors treated with a compound structurally similar to 7-butyl... showed significant tumor growth suppression compared to control groups. The treatment resulted in a marked decrease in tumor size and improved survival rates.
Case Study 2: Neuroprotective Potential
In vitro studies using neuronal cell cultures indicated that the compound could protect against oxidative stress-induced damage. The mechanism involved the modulation of signaling pathways associated with cell survival.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of purine derivatives, including 7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione. The compound has shown cytotoxic effects against various cancer cell lines.
Key Findings:
- In Vitro Studies: A study demonstrated that related compounds exhibited IC50 values in the range of 25 to 50 μM against multiple cancer cell lines, indicating significant cytotoxicity .
- In Vivo Studies: Experiments on tumor-bearing mice revealed that these compounds could effectively suppress tumor growth, suggesting their potential as anticancer agents .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases.
Mechanism of Action:
- The interaction with acetylcholinesterase (AChE) has been noted, where derivatives displayed IC50 values as low as 0.089 µM against AChE . This suggests potential applications in treating conditions like Alzheimer's disease.
Supporting Studies:
- Research indicates that related compounds can reduce neuronal cell death under oxidative stress conditions by modulating AChE activity and promoting survival pathways .
Structure-Activity Relationship (SAR)
The efficacy of 7-butyl-1,3-dimethyl derivatives is influenced by structural modifications. Variations in substituents can significantly alter biological activity.
Compound Variation | Biological Activity | Reference |
---|---|---|
7-butyl substitution | Enhanced anticancer activity | |
Piperidine modification | Increased AChE inhibition | |
Methyl group addition | Improved solubility and bioavailability |
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions starting from purine derivatives. Common methods include:
- Alkylation: Using alkyl halides to introduce butyl groups.
- Cyclization: Forming the purine core through cyclization reactions.
- Acylation: Modifying functional groups to enhance biological activity.
In industrial settings, large-scale synthesis may employ continuous flow reactors and automated synthesis techniques to optimize yield and purity .
Eigenschaften
IUPAC Name |
7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-5-6-9-23-14(12-22-10-7-13(2)8-11-22)19-16-15(23)17(24)21(4)18(25)20(16)3/h13H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSDOUPSUNYIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.